molecular formula C12H16ClN B3033743 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride CAS No. 1159824-66-4

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Cat. No.: B3033743
CAS No.: 1159824-66-4
M. Wt: 209.71
InChI Key: WKOVJKYMVXKRKT-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride, also known as SCI-01, is a novel compound that has been extensively studied in recent years. It is a spirocyclic compound that has shown great potential as a therapeutic agent in various diseases.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • A study demonstrated that hydrochlorides of compounds related to 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] showed weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound with a 3-spiro-cyclopentyl radical exhibited the maximum activity, characterized by a minimum inhibiting concentration of 250 μg/ml (Сурикова, Михайловский, & Одегова, 2014).

Biological Activity

  • Another study explored the biological activity of spiro derivatives of 2',3'-Dihydro-1'H-isoquinoline. It was found that these compounds had considerably lower anti-cholinesterase activity compared to galanthamine, a reference compound (Shirai, Yashiro, & Sato, 1969).

Synthesis of Novel Compounds

  • Research has been conducted on the synthesis of a series of novel spiro compounds, including those with 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] structures. These compounds were synthesized for evaluating their antitubercular activity (Hadda et al., 2007).

  • Another study focused on synthesizing spiro compounds for testing their biological activity, highlighting the versatile nature of these compounds in drug development (Yashiro, Yamada, & Shirai, 1975).

  • Further research developed concise and efficient approaches to synthesize spiro-tetrahydroisoquinoline derivatives, emphasizing the ease of product purification and good yields, which are significant for pharmaceutical applications (Alizadeh, Sadeghi, Bayat, & Zhu, 2014).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOVJKYMVXKRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Reactant of Route 2
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Reactant of Route 3
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Reactant of Route 4
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Reactant of Route 5
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride
Reactant of Route 6
2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

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